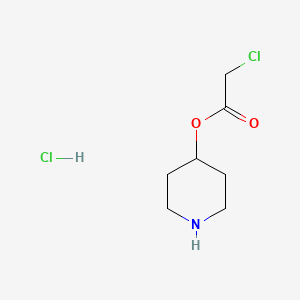
4-ピペリジニル 2-クロロ酢酸塩酸塩
説明
4-Piperidinyl 2-chloroacetate hydrochloride is a useful research compound. Its molecular formula is C7H13Cl2NO2 and its molecular weight is 214.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinyl 2-chloroacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinyl 2-chloroacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学
4-ピペリジニル 2-クロロ酢酸塩酸塩: は、薬理学、特に20種類以上の医薬品のクラスに存在するピペリジン誘導体の合成における貴重な中間体です 。これらの化合物は、アルツハイマー病、癌、高血圧の治療における可能性のある役割を含む、幅広い薬理学的活性を有しています。
有機合成
有機合成において、この化合物は様々なピペリジン誘導体の合成の前駆体として役立ちます。 それは、高い効率と選択性で複雑な分子を生成するために不可欠な多成分反応に関与しています .
医薬品化学
4-ピペリジニル 2-クロロ酢酸塩酸塩の医薬品化学における役割は、ピペリジン系薬物の合成への関与のために重要です。 これらの薬物は、神経疾患から感染症まで、様々な状態の治療に使用されています .
生化学
生化学において、この化合物は、ピペリジン構造を含む酵素反応や生体経路を研究するために使用されます。 それは、薬物の作用の生化学的基礎と新しい治療薬の開発を理解するのに役立ちます .
産業用途
検索結果には具体的な産業用途は記載されていませんが、4-ピペリジニル 2-クロロ酢酸塩酸塩のような化合物は、多くの場合、化学産業において、より複雑な分子の合成のためのビルディングブロックとして使用されており、材料科学からナノテクノロジーまで、様々な用途に用いられます .
神経科学研究
4-ピペリジニル 2-クロロ酢酸塩酸塩を使用して合成されたピペリジン誘導体は、神経保護作用と神経毒性について研究されています。 それらは、神経変性疾患の治療法の研究と神経系の機能の理解に役立ちます .
作用機序
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The mode of action of these compounds generally involves interactions with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
生化学分析
Biochemical Properties
4-Piperidinyl 2-chloroacetate hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 4-Piperidinyl 2-chloroacetate hydrochloride on cellular processes are diverse and depend on the type of cell and the specific cellular context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
At the molecular level, 4-Piperidinyl 2-chloroacetate hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, binding to the active site of cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, 4-Piperidinyl 2-chloroacetate hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Piperidinyl 2-chloroacetate hydrochloride can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects . Long-term exposure to 4-Piperidinyl 2-chloroacetate hydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Piperidinyl 2-chloroacetate hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 4-Piperidinyl 2-chloroacetate hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
4-Piperidinyl 2-chloroacetate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of metabolites with different biological activities . These metabolic interactions can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 4-Piperidinyl 2-chloroacetate hydrochloride within cells and tissues are critical for its activity and effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Piperidinyl 2-chloroacetate hydrochloride is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
piperidin-4-yl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c8-5-7(10)11-6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDJDOLZRFKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
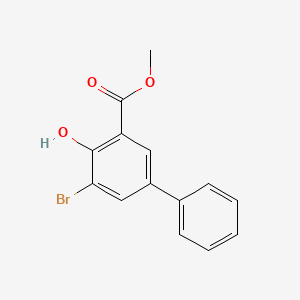
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)
![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)
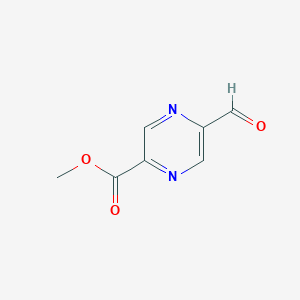
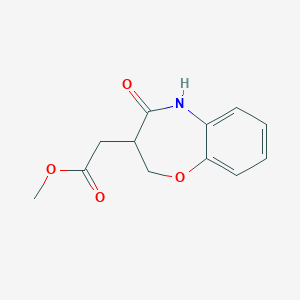
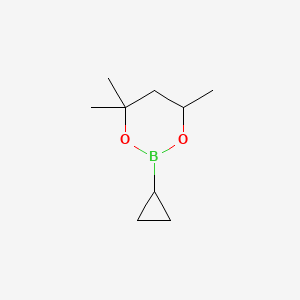
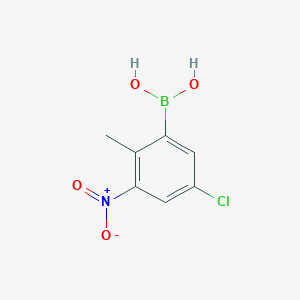
![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)
![Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)

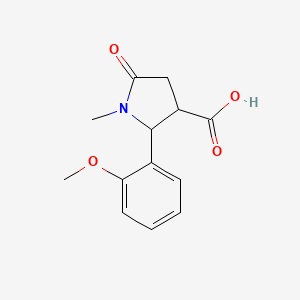
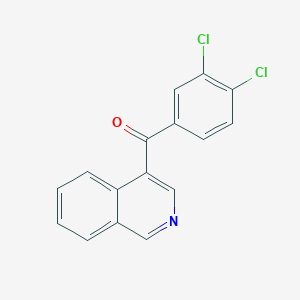
![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)
